4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide
Description
4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrole ring, a propyl chain, and a benzyl carboxamide group bearing a trifluoromethyl substituent. The thiazole ring contributes to its aromatic and electronic properties, while the pyrrole moiety enhances π-π stacking interactions. The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targets requiring hydrophobic interactions .
Properties
IUPAC Name |
4-propyl-2-pyrrol-1-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3OS/c1-2-7-15-16(27-18(24-15)25-10-5-6-11-25)17(26)23-12-13-8-3-4-9-14(13)19(20,21)22/h3-6,8-11H,2,7,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJYPNFNYQGOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and the trifluoromethyl phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost considerations, and environmental impact. Industrial synthesis often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 331.3 g/mol. The structural features include a thiazole ring, a pyrrole moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological activity and stability.
Anticancer Activity
Research indicates that compounds similar to 4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry reported the synthesis of thiazole derivatives that showed potent activity against various cancer cell lines. These compounds were found to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of signaling pathways related to cancer progression .
Dopamine Receptor Modulation
The compound has also been investigated for its role as a modulator of dopamine receptors, particularly the D3 receptor. Research suggests that compounds with similar structures can act as antagonists or partial agonists at these receptors, which are implicated in several neuropsychiatric disorders. The ability to selectively target dopamine receptors opens avenues for developing treatments for conditions such as schizophrenia and Parkinson's disease .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole-containing compounds has been documented extensively. A recent study highlighted the synthesis of novel thiazole derivatives that demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory pathways. This suggests that this compound could be developed as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
In a study conducted on various thiazole derivatives, including those related to this compound, researchers observed significant cytotoxic effects on human breast cancer cells (MCF-7). The compound was shown to downregulate key oncogenes and upregulate tumor suppressor genes, leading to enhanced apoptosis .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of thiazole derivatives on rodent models demonstrated that these compounds could improve cognitive function by modulating dopamine levels in the brain. This finding supports the potential use of this compound in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which 4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
- N-[(4-methylphenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (): This analog replaces the 2-trifluoromethylphenyl group with a 4-methylphenyl substituent. Crystallographic data (if available) would highlight differences in molecular packing and intermolecular interactions .
- The nitro group introduces strong electron-withdrawing effects, altering reactivity and binding affinity compared to the thiazole-pyrrole system. Pyrazole derivatives are often explored for antimicrobial or anti-inflammatory applications, suggesting divergent biological targets .
Heterocyclic Variants with Divergent Cores
- N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea (): This compound substitutes the thiazole ring with a 1,3,4-thiadiazole core. The thiourea linkage further increases polarity, contrasting with the carboxamide group in the target compound .
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives ():
Triazole-thiol analogs prioritize sulfur-mediated interactions, such as metal coordination or disulfide bonding. The chlorophenyl group augments hydrophobicity, while the triazole ring offers metabolic resistance compared to thiazoles. Such derivatives are often optimized for antifungal or anticancer activity .
Data Table: Key Structural and Functional Comparisons
*LogP values are estimated based on substituent contributions.
Research Findings and Implications
- Trifluoromethyl vs. Methyl Substitution : The trifluoromethyl group in the target compound enhances lipid membrane penetration compared to the methyl analog, critical for central nervous system (CNS)-targeted drugs .
- Heterocycle Impact : Thiazoles generally exhibit better bioavailability than thiadiazoles or triazoles due to balanced polarity and metabolic resistance .
- Synthetic Challenges : Introducing trifluoromethyl groups requires advanced fluorination techniques, increasing production costs relative to simpler alkyl derivatives .
Biological Activity
4-Propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound with potential biological activities due to its unique structural features, including a thiazole ring, a pyrrole moiety, and a trifluoromethyl-substituted phenyl group. This article explores its biological activity, potential applications, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C_{19}H_{20}F_{3}N_{3}O_{1}S, with a molecular weight of approximately 393.4 g/mol . The thiazole and pyrrole components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising results against various bacterial strains. Table 1 summarizes some related compounds and their biological activities.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | Structure | Antimicrobial |
| 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxamide | N/A | Anticancer |
| 5-benzylidene-thiazolidine-2,4-dione | N/A | Anti-inflammatory |
These compounds demonstrate varying degrees of biological activity and share common functionalities with the target compound.
Anticancer Potential
The compound's structure suggests potential activity against cancer cells. Research has highlighted that pyrrole derivatives can inhibit critical pathways involved in cancer progression. For example, certain pyrrole-based compounds have shown effectiveness in inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. One study reported that specific derivatives inhibited the growth of HCT116 colorectal carcinoma cells with IC50 values ranging from 8.7 to 14.9 μM .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the thiazole ring enhances its interaction with enzymes involved in metabolic pathways. Additionally, the trifluoromethyl group may improve the compound's lipophilicity and cellular uptake, contributing to its pharmacological properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-propyl-2-(1H-pyrrol-1-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-5-carboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting a thiazole-thiol intermediate (e.g., 5-substituted-1,3,4-thiadiazole-2-thiol) with alkyl halides (e.g., 2-(trifluoromethyl)benzyl chloride) in the presence of K₂CO₃ as a base in DMF at room temperature . For pyrrole incorporation, 2,5-dimethoxytetrahydrofuran can be used under acidic conditions (e.g., glacial acetic acid) followed by reflux and TLC monitoring .
- Key Considerations : Adjust reaction time and stoichiometry to minimize by-products. Recrystallization from DMSO/water mixtures (2:1 ratio) is recommended for purification .
Q. How can spectroscopic techniques validate the molecular structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR) and pyrrole protons (δ ~6.5-7.0 ppm in ¹H NMR) .
- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) with MIC/MBC determination .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to standard chemotherapeutics .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding affinity?
- Mechanistic Insights : The -CF₃ group enhances electrophilicity at the thiazole ring, facilitating nucleophilic attacks in coupling reactions. Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict binding sites .
- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using HPLC to quantify intermediates .
Q. What strategies resolve low yields in the final coupling step of the synthesis?
- Troubleshooting :
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions .
- Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions .
- Temperature Control : Perform reactions under microwave irradiation (80–100°C) to accelerate kinetics .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- SAR Framework :
- Thiazole Core : Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance antimicrobial activity .
- Pyrrole Substitution : Replace 1H-pyrrol-1-yl with indole to study π-π stacking interactions in protein binding .
- Data-Driven Design : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
Q. What chromatographic methods separate isomers or polymorphs of this compound?
- Advanced Purification :
- HPLC : Use a C18 column with isocratic elution (acetonitrile:water, 70:30) and UV detection at 254 nm .
- Chiral Separation : Employ amylose-based chiral columns (e.g., Chiralpak IA) for enantiomeric resolution .
Key Challenges and Recommendations
- Synthetic Challenges : Steric hindrance from the 2-(trifluoromethyl)benzyl group may impede coupling; optimize steric bulk via computational modeling .
- Biological Testing : Address solubility issues by formulating the compound with cyclodextrins or PEG .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
